molecular formula C13H13NO4 B352991 ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate CAS No. 620931-24-0

ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No. B352991
M. Wt: 247.25g/mol
InChI Key: RCJKBCOJRSLIRU-UHFFFAOYSA-N
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Description

“Ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate” is a chemical compound. It is also known as "methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" . The compound has a molecular formula of C11H9NO4 and a molecular weight of 219.19 .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . For instance, Hadizadeh et al. synthesized a compound with a similar structure and evaluated its antihypertensive potential in rats .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate” include a density of 1.368±0.06 g/cm3 (Predicted), a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .

properties

IUPAC Name

ethyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-11(15)7-14-10-5-4-8(2)6-9(10)12(16)13(14)17/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJKBCOJRSLIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

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